

solubility of (R)-(-)-2-Phenylglycine chloride hydrochloride in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-(-)-2-Phenylglycine chloride hydrochloride

Cat. No.: B110789

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **(R)-(-)-2-Phenylglycine Chloride Hydrochloride** in Organic Solvents

Authored by: A Senior Application Scientist Abstract

(R)-(-)-2-Phenylglycine chloride hydrochloride is a pivotal chiral building block in the synthesis of various pharmaceutical compounds, including semi-synthetic antibiotics like Pivampicillin.^[1] Its utility in synthetic organic chemistry is profoundly influenced by its solubility in different organic solvents, which dictates reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the solubility characteristics of **(R)-(-)-2-Phenylglycine chloride hydrochloride** (CAS No: 39878-87-0). We delve into the theoretical principles governing its solubility, present the available qualitative data, and offer a detailed, field-proven experimental protocol for researchers to determine its solubility in specific solvent systems. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.

Introduction to (R)-(-)-2-Phenylglycine Chloride Hydrochloride

(R)-(-)-2-Phenylglycine chloride hydrochloride, systematically named (2R)-2-amino-2-phenylacetyl chloride hydrochloride, is a derivative of the non-proteinogenic amino acid

phenylglycine.^[2] The presence of a chiral center at the alpha-carbon makes it a valuable intermediate in asymmetric synthesis, where stereochemical control is paramount.^[3] As a hydrochloride salt, its physicochemical properties, particularly solubility, are significantly altered compared to its free base form, enhancing its utility in certain applications while limiting it in others. Understanding its solubility profile is a critical first step in reaction design, process development, and formulation.

Key Physicochemical Properties:

- Molecular Formula: C₈H₉Cl₂NO^[4]
- Molecular Weight: 206.07 g/mol ^[4]
- Appearance: Typically a white to pale brown crystalline powder.^{[2][4]}
- Melting Point: Approximately 117 °C (with decomposition).^[4]
- Key Feature: The compound is moisture-sensitive and can readily hydrolyze in water to form D-phenylglycine.^{[2][4]} This necessitates handling under an inert atmosphere.

The Theoretical Framework of Solubility

The solubility of a compound is a complex interplay of solute-solvent interactions. For **(R)-(-)-2-Phenylglycine chloride hydrochloride**, its structure as an amino acid hydrochloride salt is the dominant factor.

Causality Behind Solubility Characteristics:

- Ionic Nature: The presence of the hydrochloride salt imparts a significant ionic character to the molecule. In solution, it can exist as a charged species. This high polarity dictates that it will be most soluble in polar solvents capable of solvating the ions effectively. The general principle of "like dissolves like" is central here; the polar solute dissolves in polar solvents.
- Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the ammonium group, -NH₃⁺) and acceptors (the carbonyl oxygen and chloride ion). Solvents that can participate in hydrogen bonding (protic solvents like water and alcohols, and some aprotic polar solvents) are expected to be better solvents for this compound.

- Van der Waals Forces: The phenyl group is nonpolar and will interact via weaker van der Waals forces. In a competition between the strong ionic interactions and these weaker forces, the former dominates. This is why the compound is predicted to have, and is reported to have, poor solubility in nonpolar solvents that primarily interact through van der Waals forces.^[3]

Based on these principles, we can predict a solubility trend: Polar Protic Solvents > Polar Aprotic Solvents >> Nonpolar Solvents

Qualitative Solubility Profile

While extensive quantitative data is not readily available in the literature, a qualitative understanding has been established from various sources. The following table summarizes the known solubility characteristics of **(R)-(-)-2-Phenylglycine chloride hydrochloride**.

Solvent Class	Solvent	Solubility	Reference(s)
Polar Protic	Water	Soluble (though it readily hydrolyzes)	[2][3][4]
Polar Aprotic	Dimethylsulfoxide (DMSO)	Soluble	[4]
Nonpolar Solvents	(e.g., Hexane, Toluene)	Insoluble	[3]

This table reflects the publicly available data at the time of writing. For unlisted solvents, experimental determination is necessary.

Experimental Protocol for Determining Thermodynamic Solubility

Given the scarcity of quantitative data, researchers will often need to determine the solubility of **(R)-(-)-2-Phenylglycine chloride hydrochloride** in their specific solvent system. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.

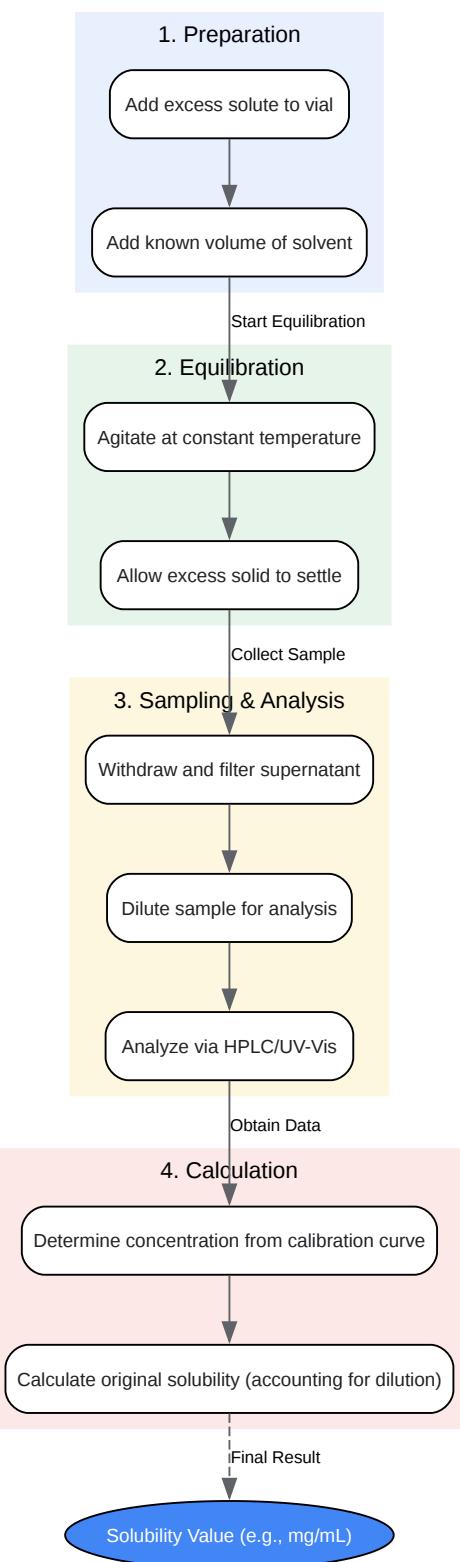
Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Materials and Equipment:

- **(R)-(-)-2-Phenylglycine chloride hydrochloride**
- Solvent of interest (analytical grade or higher)
- Glass vials with screw caps
- Temperature-controlled orbital shaker or agitator
- Syringe filters (e.g., 0.45 µm PTFE, chosen for solvent compatibility)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.
- Volumetric flasks and pipettes

Step-by-Step Methodology:

- **Preparation:** a. Add an excess amount of **(R)-(-)-2-Phenylglycine chloride hydrochloride** to a pre-weighed glass vial. An amount that is clearly in excess of what is expected to dissolve should be used to ensure a saturated solution is formed. b. Record the exact weight of the compound added. c. Add a precise volume of the chosen solvent to the vial.
- **Equilibration:** a. Securely cap the vials. b. Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). c. Agitate the vials at a constant speed. The time required to reach equilibrium can vary and should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see when the concentration plateaus). For hydrochloride salts, 24-48 hours is often sufficient.


- Sample Collection and Preparation: a. Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 2-4 hours) to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility. d. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the calibrated range of the analytical method.
- Analysis: a. Prepare a series of calibration standards of **(R)-(-)-2-Phenylglycine chloride hydrochloride** of known concentrations. b. Analyze the calibration standards and the prepared sample(s) using a validated analytical method, such as HPLC. c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
- Data Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the concentration of the original saturated solution by accounting for the dilution factor. c. Express the solubility in appropriate units, such as mg/mL or g/100 mL.

This self-validating protocol ensures accuracy by confirming that equilibrium has been reached and by using a validated, quantitative analytical method.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Workflow for Shake-Flask Solubility Determination

[Click to download full resolution via product page](#)

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

The solubility of **(R)-(-)-2-Phenylglycine chloride hydrochloride** is governed by its highly polar, ionic nature as an amino acid hydrochloride salt. It is known to be soluble in polar solvents like water and DMSO and insoluble in nonpolar organic solvents.^{[3][4]} For applications requiring its use in other solvent systems, direct experimental determination of solubility is essential. The provided shake-flask protocol offers a robust and reliable method for obtaining accurate quantitative solubility data, empowering researchers to optimize their synthetic processes and make informed decisions in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(-)-2-Phenylglycine chloride hydrochloride | 39878-87-0 [chemicalbook.com]
- 2. (R)-(-)-2-Phenylglycine chloride hydrochloride | C8H9Cl2NO | CID 170253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (R)-(-)-2-Phenylglycine chloride hydrochloride (EVT-295213) | 39878-87-0 [evitachem.com]
- 4. 39878-87-0 | CAS DataBase [m.chemicalbook.com]
- To cite this document: BenchChem. [solubility of (R)-(-)-2-Phenylglycine chloride hydrochloride in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110789#solubility-of-r-2-phenylglycine-chloride-hydrochloride-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com